3,5-dimethyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1,2-oxazole-4-sulfonamide
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Overview
Description
3,5-dimethyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1,2-oxazole-4-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a tetrazole ring, an oxazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1,2-oxazole-4-sulfonamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile compound.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides or nitriles.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the oxazole derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3,5-dimethyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1,2-oxazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Industrial Chemistry: The compound is used as a catalyst in various chemical reactions and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, leading to changes in cell signaling pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-methyl-1H-tetrazole: A simpler tetrazole derivative with similar chemical properties.
N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide: Another tetrazole-containing compound with potential medicinal applications.
Uniqueness
3,5-dimethyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1,2-oxazole-4-sulfonamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H14N6O3S |
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Molecular Weight |
334.36 g/mol |
IUPAC Name |
3,5-dimethyl-N-[(1-phenyltetrazol-5-yl)methyl]-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C13H14N6O3S/c1-9-13(10(2)22-16-9)23(20,21)14-8-12-15-17-18-19(12)11-6-4-3-5-7-11/h3-7,14H,8H2,1-2H3 |
InChI Key |
CIUYHYGMAAZYGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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